molecular formula C15H20F3N3O B12256081 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12256081
M. Wt: 315.33 g/mol
InChI Key: XYDMSPBOFVNLSU-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a trifluoromethyl group

Properties

Molecular Formula

C15H20F3N3O

Molecular Weight

315.33 g/mol

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C15H20F3N3O/c16-15(17,18)13-2-1-3-14(20-13)19-11-4-7-21(10-11)12-5-8-22-9-6-12/h1-3,11-12H,4-10H2,(H,19,20)

InChI Key

XYDMSPBOFVNLSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC(=N2)C(F)(F)F)C3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine rings. The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is often synthesized via condensation reactions involving aldehydes and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Pyrrolidine-2-one

Uniqueness

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery.

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